2,2'-Diamino-2'-deoxyadenosine

Overview

Description

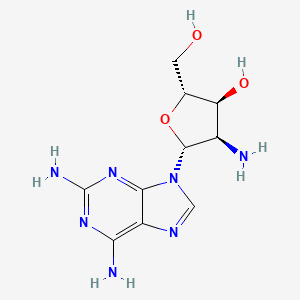

2,2’-Diamino-2’-deoxyadenosine is a modified nucleoside with the molecular formula C10H15N7O3. It is structurally characterized by the presence of two amino groups and a deoxyribose sugar moiety. This compound is a derivative of adenosine, where the hydroxyl group at the 2’ position of the ribose is replaced by an amino group, and an additional amino group is attached to the adenine base. This modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diamino-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of the ribose moiety, followed by selective amination at the 2’ position. One common method includes the use of halogenated intermediates, which undergo nucleophilic substitution reactions with ammonia or amine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process.

Industrial Production Methods: Industrial production of 2,2’-Diamino-2’-deoxyadenosine may involve enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose moiety from a donor nucleoside to an acceptor base, resulting in the formation of the desired product. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diamino-2’-deoxyadenosine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form deoxyadenosine derivatives with altered functional groups.

Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include nitroso or nitro derivatives, reduced deoxyadenosine analogs, and various substituted nucleosides with different functional groups.

Scientific Research Applications

2,2’-Diamino-2’-deoxyadenosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of modified nucleotides and nucleic acids, which are essential for studying DNA and RNA structures and functions.

Biology: The compound is utilized in the study of enzyme-substrate interactions, particularly those involving nucleoside phosphorylases and other nucleotide-metabolizing enzymes.

Medicine: It has potential therapeutic applications in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.

Industry: The compound is used in the production of diagnostic reagents and biochemical assays for detecting and quantifying nucleic acids and their derivatives.

Mechanism of Action

The mechanism of action of 2,2’-Diamino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The compound targets enzymes involved in nucleotide metabolism, such as adenosine deaminase and nucleoside phosphorylases, inhibiting their activity and leading to the accumulation of toxic metabolites. This disruption of nucleotide metabolism can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2’-Deoxyadenosine: Lacks the additional amino group at the 2’ position, resulting in different chemical and biological properties.

2,6-Diaminopurine: Similar base structure but lacks the deoxyribose moiety, affecting its incorporation into nucleic acids.

2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom instead of an amino group at the 2’ position, leading to different reactivity and biological activity.

Uniqueness: 2,2’-Diamino-2’-deoxyadenosine is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity. This dual amination allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in biochemical and medical research.

Biological Activity

2,2'-Diamino-2'-deoxyadenosine (DAD) is a nucleoside analog characterized by the presence of two amino groups at the 2' position of the deoxyribose sugar. This unique structure imparts distinct chemical reactivity and biological activity compared to other nucleosides. Research into DAD has revealed its potential applications in various fields, including biochemistry, molecular biology, and medicine.

- Molecular Formula : CHNO

- Molecular Weight : 281.27 g/mol

- CAS Number : 215943-79-6

- Physical Form : White to off-white powder

DAD's biological activity primarily arises from its incorporation into nucleic acids, where it disrupts normal base pairing and replication processes. The compound can inhibit enzymes involved in nucleotide metabolism, such as adenosine deaminase and nucleoside phosphorylases. This inhibition leads to the accumulation of toxic metabolites, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Antiviral Properties

Recent studies have indicated that DAD exhibits antiviral activity, particularly against Hepatitis B virus (HBV). One study reported that DAD inhibited HBV replication in cultured cells, suggesting its potential as a therapeutic agent for viral infections.

Anticancer Effects

DAD has been investigated for its anticancer properties due to its ability to interfere with nucleic acid metabolism. In vitro studies have shown that DAD can induce apoptosis in various cancer cell lines by disrupting normal cellular processes and promoting the accumulation of toxic metabolites.

Table 1: Summary of Biological Activities of DAD

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV replication in cell cultures | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits adenosine deaminase and nucleoside phosphorylase |

Case Study: DAD in Cancer Research

A significant study focused on the effects of DAD on human leukemia cells demonstrated that treatment with DAD resulted in a marked decrease in cell viability. The mechanism was attributed to the compound's ability to disrupt nucleotide metabolism, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells upon DAD treatment, highlighting its potential as a chemotherapeutic agent.

Comparison with Related Compounds

DAD's unique structure allows it to interact differently with biological systems compared to similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2'-Deoxyadenosine | Lacks additional amino groups | Standard nucleoside activity |

| 2,6-Diaminopurine | Similar base structure without deoxyribose moiety | Different incorporation behavior |

| 2'-Fluoro-2'-deoxyadenosine | Contains fluorine instead of amino groups | Altered reactivity |

Properties

IUPAC Name |

(2R,3S,4R,5R)-4-amino-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFJLWYUVQLAHS-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857443 | |

| Record name | 2,2'-Diamino-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215943-79-6 | |

| Record name | 2,2'-Diamino-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.